1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride
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Overview
Description
1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It is known for its structural similarity to various phenethylamines, which are compounds often studied for their pharmacological properties. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an amine group attached to a propyl chain.
Preparation Methods
The synthesis of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with nitroethane to form 3,5-dimethoxyphenyl-2-nitropropene.
Reduction: The nitropropene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3,5-dimethoxyphenyl)propan-1-amine.
Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the amine group, potentially converting it to an alkyl group using reagents like sodium borohydride (NaBH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethoxybenzaldehyde, while substitution reactions can produce various substituted phenylpropanamines.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, including its effects on mood and cognition.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at serotonin, dopamine, and norepinephrine receptors, influencing neurotransmission and resulting in various physiological effects.
Pathways: It may modulate signaling pathways involved in mood regulation, cognition, and other central nervous system functions.
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride can be compared to other similar compounds:
Phenethylamines: Compounds like 2,5-dimethoxy-4-methylamphetamine (DOM) and 3,4-methylenedioxyamphetamine (MDA) share structural similarities but differ in their pharmacological profiles and effects.
Uniqueness: The presence of methoxy groups at the 3 and 5 positions and the propylamine chain distinguishes it from other phenethylamines, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
Similar compounds include:
- 2,5-Dimethoxy-4-methylamphetamine (DOM)
- 3,4-Methylenedioxyamphetamine (MDA)
- 4-Methoxyamphetamine (PMA)
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3;/h5-7,11H,4,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWSVJFSUQWPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)OC)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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